molecular formula C21H30Cl2FN5O B12345003 5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]phenol;dihydrochloride

5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]phenol;dihydrochloride

Cat. No.: B12345003
M. Wt: 458.4 g/mol
InChI Key: XZBXQYYJCJBWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]phenol;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenol group, a fluorine atom, and multiple heterocyclic rings, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]phenol;dihydrochloride involves multiple steps, including the formation of the indazole and imidazopyridine rings. The reaction conditions typically require the use of specific catalysts and solvents to facilitate the formation of these complex structures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the imidazopyridine ring can yield various reduced derivatives .

Scientific Research Applications

5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]phenol;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole and imidazopyridine derivatives, such as:

Uniqueness

What sets 5-ethyl-2

Properties

Molecular Formula

C21H30Cl2FN5O

Molecular Weight

458.4 g/mol

IUPAC Name

5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]phenol;dihydrochloride

InChI

InChI=1S/C21H28FN5O.2ClH/c1-2-11-8-19(28)15(22)9-14(11)12-3-4-13-17(7-12)26-27-20(13)21-24-16-5-6-23-10-18(16)25-21;;/h8-9,12-13,17,20,23,26-28H,2-7,10H2,1H3,(H,24,25);2*1H

InChI Key

XZBXQYYJCJBWNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C2CCC3C(C2)NNC3C4=NC5=C(N4)CNCC5)F)O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.